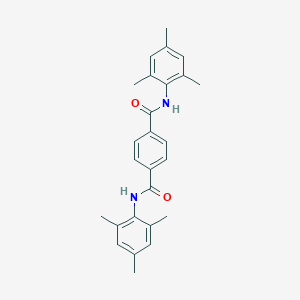

N,N'-dimesitylterephthalamide

Beschreibung

N,N'-Dimesitylterephthalamide is a para-substituted aromatic diamide characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of a terephthalamide backbone. Its structure comprises a central terephthalic acid moiety (1,4-benzenedicarboxylic acid) functionalized with mesityl substituents, conferring steric bulk and electronic effects.

Synthetic routes for terephthalamides typically involve reacting terephthalic acid with amines or nitriles under acidic conditions. For instance, a 1971 patent by Mobil Oil Corp. describes the preparation of N-methylterephthalamides using aliphatic amides or nitriles in oleum at 25–100°C .

Eigenschaften

Molekularformel |

C26H28N2O2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

1-N,4-N-bis(2,4,6-trimethylphenyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C26H28N2O2/c1-15-11-17(3)23(18(4)12-15)27-25(29)21-7-9-22(10-8-21)26(30)28-24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30) |

InChI-Schlüssel |

HPCRLCHPHIDMRD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N,N′-Dimethylphthalamide (CAS 19532-98-0)

Structural Differences :

- Backbone : Phthalamide (ortho-substituted 1,2-benzenedicarboxamide) vs. terephthalamide (para-substituted 1,4-benzenedicarboxamide).

- Substituents : Methyl groups on nitrogen vs. mesityl groups.

Properties :

- Hydrogen Bonding : Proximity of amide groups in phthalamides may enhance intramolecular hydrogen bonding, whereas terephthalamides favor intermolecular interactions .

Applications : N,N′-Dimethylphthalamide is used in polymer modification and as a precursor in organic synthesis, leveraging its moderate solubility in polar aprotic solvents .

N,N'-Bis-(2,4-Dimethylphenyl)-Terephthalamide (CAS 1172851-20-5)

Structural Differences :

- Substituents : 2,4-Dimethylphenyl groups (two methyl groups per aryl) vs. mesityl (three methyl groups per aryl).

Properties :

Molecular Weight :

- N,N'-Bis-(2,4-dimethylphenyl)-terephthalamide: 390.49 g/mol

- N,N'-Dimesitylterephthalamide (estimated): ~438.60 g/mol (calculated from C24H26N2O2 with three additional methyl groups per mesityl).

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Structural Differences :

- Functional Groups : Acetylated amine (amide absent) vs. diamide structure.

Properties :

- Reactivity : The absence of amide linkages reduces resistance to hydrolysis, making it more reactive under basic or acidic conditions.

- Applications: Primarily used in laboratory research as a crosslinking agent or monomer, contrasting with terephthalamides' roles in materials science .

Key Data Table: Comparison of Terephthalamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound* | C30H32N2O2 | ~452.60 | 2,4,6-Trimethylphenyl | High steric bulk, low solubility |

| N,N′-Dimethylphthalamide | C10H12N2O2 | 192.22 | Methyl | Moderate solubility, ortho-substituted |

| N,N'-Bis-(2,4-dimethylphenyl)-terephthalamide | C24H26N2O3 | 390.49 | 2,4-Dimethylphenyl | Intermediate steric hindrance |

| N,N'-Diacetyl-1,4-phenylenediamine | C10H12N2O2 | 192.22 | Acetyl | Hydrolysis-prone, non-amide linkage |

*Estimated values based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.